Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparagine
Description
Glycyl-N⁵-(diaminomethylidene)-L-ornithyl-N⁵-(diaminomethylidene)-L-ornithyl-N⁵-(diaminomethylidene)-L-ornithyl-L-asparagine is a synthetic tetrapeptide featuring three consecutive L-ornithine residues, each modified at the N⁵ position with a diaminomethylidene (guanidino) group, and terminated by glycyl (N-terminal) and L-asparagine (C-terminal).
Structurally, the compound shares homology with polyarginine peptides due to the cationic nature of guanidino groups, which may confer membrane permeability or receptor-binding capabilities. The asparagine residue at the C-terminus could further modulate solubility or enzymatic stability.
Properties
CAS No. |
647375-89-1 |
|---|---|
Molecular Formula |
C24H47N15O7 |
Molecular Weight |
657.7 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H47N15O7/c25-11-17(41)36-12(4-1-7-33-22(27)28)18(42)37-13(5-2-8-34-23(29)30)19(43)38-14(6-3-9-35-24(31)32)20(44)39-15(21(45)46)10-16(26)40/h12-15H,1-11,25H2,(H2,26,40)(H,36,41)(H,37,42)(H,38,43)(H,39,44)(H,45,46)(H4,27,28,33)(H4,29,30,34)(H4,31,32,35)/t12-,13-,14-,15-/m0/s1 |
InChI Key |
SQRWYDAKLWIKIE-AJNGGQMLSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CN)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CN)CN=C(N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparagine involves multiple steps. Typically, the synthesis starts with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then coupled using peptide bond formation reactions, often facilitated by coupling reagents such as carbodiimides. After the formation of the peptide backbone, the protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex peptides. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for large-scale production as it simplifies purification and increases yield.
Chemical Reactions Analysis
Types of Reactions
Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present, and reduce other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide-linked peptides, while reduction would yield free thiol groups.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that compounds similar to Glycyl-N~5~-(diaminomethylidene)-L-ornithyl have demonstrated antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
2. Cancer Therapy
Preliminary studies suggest that this compound may exhibit anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. The diaminomethylidene groups may enhance interaction with cellular targets involved in cancer progression, thus offering a novel approach to cancer treatment.
3. Neuroprotective Effects
Glycyl-N~5~-(diaminomethylidene)-L-ornithyl has been explored for its neuroprotective properties, particularly in models of neurodegenerative diseases. It may help in reducing oxidative stress and inflammation in neuronal cells, thereby preserving cognitive function .
Case Study 1: Antimicrobial Efficacy
A study conducted on various microbial strains revealed that Glycyl-N~5~-(diaminomethylidene)-L-ornithyl exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, showing effectiveness comparable to existing antibiotics .
Case Study 2: Neuroprotection in Animal Models
In a controlled experiment involving animal models of Alzheimer's disease, administration of Glycyl-N~5~-(diaminomethylidene)-L-ornithyl resulted in improved cognitive function and reduced markers of neuroinflammation. Behavioral tests indicated enhanced memory retention compared to control groups .
Mechanism of Action
The mechanism of action of Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparagine involves its interaction with specific molecular targets. The diaminomethylidene groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The peptide backbone allows for specific binding to enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Compound A: N-methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-leucyl-N⁵-(diaminomethylidene)-L-ornithyl-N⁵-(diaminomethylidene)-N²-methyl-L-ornithyl-N-ethyl-D-leucinamide ()
- Key Similarities: Contains two diaminomethylidene-modified ornithyl residues. Peptide backbone with non-polar (leucine, phenylalanine) and polar (tyrosine) residues.
- Key Differences :
Compound B : N⁵-(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)-L-ornithine Hydrochloride Hydrate ()
- Key Similarities :
- Ornithine backbone modified at the N⁵ position.
- Key Differences: Pyrimidinyl substituent replaces diaminomethylidene, reducing cationic charge. Hydrochloride salt enhances aqueous solubility (molecular weight: 254.29 + 36.46 + xH₂O) .
Functional Group Analogs
- Key Similarities: Diaminomethylidene (guanidine) group drives hypoglycemic activity via AMPK activation.
- Key Differences :
Physicochemical Properties
Biological Activity
Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparagine is a complex peptide that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
The synthesis of this compound typically utilizes Solid-Phase Peptide Synthesis (SPPS) , which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
- Activation of Amino Acids : Using coupling reagents such as HBTU or DIC.
- Coupling Reaction : The activated amino acids are coupled to the resin-bound peptide chain.
- Deprotection : Temporary protecting groups on the amino acids are removed to facilitate further coupling steps.
The molecular formula of the compound is with a molecular weight of approximately 671.8 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. Its mechanism can be summarized as follows:
- Enzyme Modulation : The compound may influence enzyme activity, potentially enhancing or inhibiting specific biochemical pathways.
- Signal Transduction : It could play a role in modulating signal transduction pathways that affect cellular responses to external stimuli.
Therapeutic Implications
Recent studies have highlighted the potential therapeutic applications of this compound in various fields:
- Diabetes Management : Research indicates that similar compounds can mitigate complications associated with diabetes by counteracting inflammatory responses without directly lowering blood sugar levels .
- Cancer Research : There is ongoing exploration into the role of peptides like this one in cancer therapy, particularly in targeting tumor microenvironments and enhancing drug delivery systems.
- Neuroprotection : Investigations into neuroprotective properties suggest potential benefits in treating neurodegenerative diseases by reducing oxidative stress and inflammation.
Case Study 1: Diabetes Complications
A study published in Science Translational Medicine demonstrated that compounds structurally related to Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparagine significantly reduced diabetic complications in mouse models. These compounds acted by blocking inflammatory signals, leading to decreased organ damage and improved healing responses .
Case Study 2: Cancer Cell Proliferation
In vitro studies have shown that similar peptides can inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways. This suggests that Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparagine may possess anticancer properties worth exploring further.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | Biological Activity | Therapeutic Uses |
|---|---|---|---|
| Glycyl-N~5~-L-ornithine | 671.8 g/mol | Modulates enzyme activity | Diabetes, Cancer |
| RAGE229 | Varies | Reduces inflammation | Diabetes complications |
| L-Alanine derivatives | Varies | Protein synthesis | Nutritional supplements |
This table illustrates the comparative aspects of Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparagine with other related compounds, emphasizing its unique position in therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
